molecular formula C19H17ClFN3O5S B2858001 [(3-chloro-4-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate CAS No. 941900-14-7

[(3-chloro-4-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate

Cat. No.: B2858001
CAS No.: 941900-14-7
M. Wt: 453.87
InChI Key: RFQGATKJEHJTDB-UHFFFAOYSA-N
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Description

The compound [(3-chloro-4-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)butanoate is a structurally complex molecule featuring a benzothiadiazine core modified with a 1,1-dioxo group, a butanoate ester, and a (3-chloro-4-fluorophenyl)carbamoyl moiety. The benzothiadiazine scaffold is known for its pharmacological relevance, particularly in anti-inflammatory and antimicrobial applications, due to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions . The inclusion of electron-withdrawing substituents (Cl, F) on the phenyl ring may enhance metabolic stability and binding affinity to target proteins, while the butanoate ester could influence solubility and bioavailability.

Properties

IUPAC Name

[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O5S/c20-13-10-12(8-9-14(13)21)22-18(25)11-29-19(26)7-3-6-17-23-15-4-1-2-5-16(15)30(27,28)24-17/h1-2,4-5,8-10H,3,6-7,11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQGATKJEHJTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCCC(=O)OCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-chloro-4-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate typically involves multiple steps. One common approach is to start with the preparation of the 3-chloro-4-fluoroaniline derivative, which is then reacted with ethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

[(3-chloro-4-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

[(3-chloro-4-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(3-chloro-4-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Target Compound vs. Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylate ()

The benzothiadiazine core is shared between the target compound and the analog from . However, key differences include:

  • Substituent Position: The target compound features a 1,1-dioxo group at the 2,4-positions of the benzothiadiazine, whereas the analog in has a 2,2-dioxo configuration.
  • Carbamoyl Group : The (3-chloro-4-fluorophenyl)carbamoyl group introduces steric bulk and halogen-mediated interactions absent in the simpler hydroxy substituent of the analog.

Target Compound vs. Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate ()

While structurally distinct (thiadiazole vs. benzothiadiazine core), this analog shares functional similarities:

  • Ester Functionality: Both compounds utilize methyl esters, but the target’s butanoate chain may offer better pharmacokinetic profiles.
  • Carbamoyl Groups : The phenylcarbamoyl group in lacks halogen substituents, suggesting the target compound’s Cl/F groups could enhance target specificity or metabolic resistance.

Pharmacological and Physicochemical Properties

Parameter Target Compound Methyl 4-Hydroxy-2,2-Dioxo-Benzothiazine-3-Carboxylate () Methyl 4-Thiadiazolylmethoxy Benzoate ()
Molecular Weight ~500 g/mol (estimated) 255.25 g/mol 369.40 g/mol
Core Structure 1λ⁶,2,4-Benzothiadiazine-1,1-dioxide 2λ⁶,1-Benzothiazine-2,2-dioxide 1,3,4-Thiadiazole
Key Substituents (3-Cl-4-F-phenyl)carbamoyl, butanoate ester Methyl ester, hydroxyl Phenylcarbamoyl, methoxy
Predicted Solubility Low (lipophilic ester chain, halogenated aryl) Moderate (shorter ester, hydroxyl) Moderate (polar thiadiazole)
Bioactivity Potential anti-inflammatory/antimicrobial (inferred from benzothiadiazine class) Documented anti-inflammatory activity Unreported; structural similarity suggests protease inhibition

Research Findings and Challenges

  • Synthetic Complexity : The target compound’s synthesis likely requires meticulous regiocontrol, as late-stage modifications of benzothiadiazines are prone to side reactions (e.g., transesterification or halogenation at undesired positions) .
  • Biological Performance : While halogenation improves metabolic stability, the Cl/F substituents may increase toxicity risks, necessitating detailed ADMET studies.
  • Comparative Efficacy: The butanoate ester’s extended chain could prolong half-life compared to shorter esters but may reduce aqueous solubility, requiring formulation optimization.

Biological Activity

The compound [(3-chloro-4-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a benzothiadiazin core and a carbamoyl moiety. The presence of the 3-chloro-4-fluorophenyl group is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₄ClF₂N₃O₄S
Molecular WeightApproximately 357 g/mol
IUPAC Name[(3-chloro-4-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Carbamoyl Group : This can be achieved through acylation reactions involving 3-chloro-4-fluoroaniline.
  • Cyclization to Form Benzothiadiazin Core : This step often employs cyclization agents under controlled conditions to ensure the formation of the desired ring structure.
  • Final Coupling Reaction : The final product is obtained through coupling reactions that link the carbamoyl moiety to the benzothiadiazin structure.

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production. Inhibiting this enzyme can be beneficial in treating skin pigmentation disorders and neurodegenerative diseases like Parkinson's disease .
  • Modulation of Cellular Signaling : Preliminary studies suggest that it may interact with cellular pathways that regulate apoptosis and cell proliferation.

Case Studies and Research Findings

  • Tyrosinase Inhibition Study :
    • A study utilizing Agaricus bisporus tyrosinase demonstrated that derivatives incorporating the 3-chloro-4-fluorophenyl fragment significantly enhanced inhibitory activity against the enzyme. Molecular docking studies supported these findings by showing favorable interactions at the active site .
  • Pharmacological Evaluation :
    • In pharmacological assays, compounds related to this structure exhibited dose-dependent effects on various biological targets, including cardiovascular models where they showed protective effects against monocrotaline-induced pulmonary hypertension .

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